1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
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Overview
Description
1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butoxybenzenesulfonyl group and a dimethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
The synthesis of 1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the butoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-butoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethylphenyl group: The final step involves the alkylation of the piperazine ring with 2,4-dimethylphenyl halide under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the butoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.
Scientific Research Applications
1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory compound.
Biological Research: This compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Butoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical properties and biological activities.
1-(4-Butoxybenzenesulfonyl)-4-phenylpiperazine: Lacks the dimethyl groups on the phenyl ring, which can affect its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-4-5-16-27-20-7-9-21(10-8-20)28(25,26)24-14-12-23(13-15-24)22-11-6-18(2)17-19(22)3/h6-11,17H,4-5,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWPXACJOJOFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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